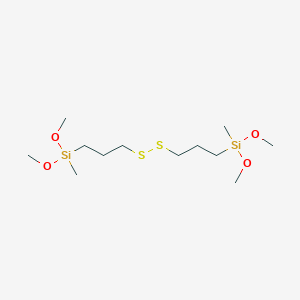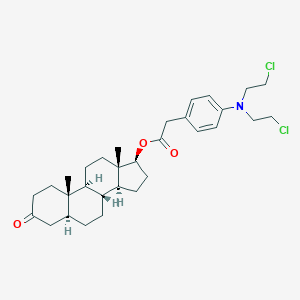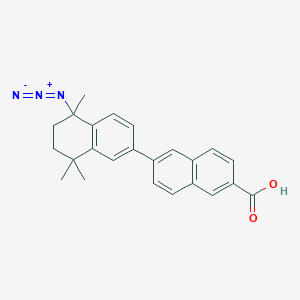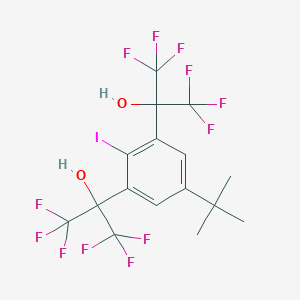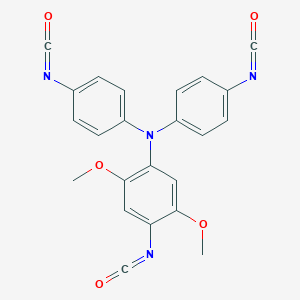
Benzenamine, 4-isocyanato-N,N-bis(4-isocyanatophenyl)-2,5-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4-isocyanato-N,N-bis(4-isocyanatophenyl)-2,5-dimethoxy- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MDI, and it is a type of diisocyanate that is commonly used in the production of polyurethane foams, coatings, and adhesives. In
Mecanismo De Acción
The mechanism of action of MDI is not well understood. However, it is known to react with amino groups in proteins, which can lead to the formation of stable adducts. This reaction can cause changes in the structure and function of proteins, which can have various effects on biological systems.
Efectos Bioquímicos Y Fisiológicos
MDI has been shown to have various biochemical and physiological effects. It has been shown to be toxic to cells, causing damage to DNA and other cellular components. It has also been shown to cause oxidative stress and inflammation in various tissues. In addition, MDI has been shown to have immunotoxic effects, leading to changes in the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDI has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for long periods. However, MDI is toxic and can cause harm to researchers if not handled properly. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on MDI. One area of interest is the development of new materials based on MDI, such as shape-memory polymers and other advanced materials. Another area of interest is the study of the toxic effects of MDI on biological systems, with the goal of developing new treatments for MDI exposure. Finally, there is interest in developing new methods for the synthesis of MDI and related compounds, which could lead to the development of new materials with unique properties.
Métodos De Síntesis
MDI is synthesized by reacting aniline with phosgene to produce 4,4'-diphenylmethane diisocyanate (MDI). This reaction is followed by a second reaction with an excess of phosgene to produce MDI with two isocyanate groups. The final step involves reacting MDI with 2,5-dimethoxyaniline to produce the desired compound, benzenamine, 4-isocyanato-N,N-bis(4-isocyanatophenyl)-2,5-dimethoxy-.
Aplicaciones Científicas De Investigación
MDI has been widely used in scientific research due to its unique chemical properties. It has been used in the production of polyurethane coatings, adhesives, and foams. It has also been used as a reagent in the synthesis of various organic compounds. In addition, MDI has been used in the development of new materials with unique properties, such as shape-memory polymers.
Propiedades
Número CAS |
106790-31-2 |
|---|---|
Nombre del producto |
Benzenamine, 4-isocyanato-N,N-bis(4-isocyanatophenyl)-2,5-dimethoxy- |
Fórmula molecular |
C23H16N4O5 |
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
4-isocyanato-N,N-bis(4-isocyanatophenyl)-2,5-dimethoxyaniline |
InChI |
InChI=1S/C23H16N4O5/c1-31-22-12-21(23(32-2)11-20(22)26-15-30)27(18-7-3-16(4-8-18)24-13-28)19-9-5-17(6-10-19)25-14-29/h3-12H,1-2H3 |
Clave InChI |
AICHIFMREFAQPW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1N=C=O)OC)N(C2=CC=C(C=C2)N=C=O)C3=CC=C(C=C3)N=C=O |
SMILES canónico |
COC1=CC(=C(C=C1N=C=O)OC)N(C2=CC=C(C=C2)N=C=O)C3=CC=C(C=C3)N=C=O |
Otros números CAS |
106790-31-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



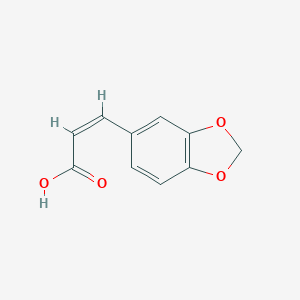
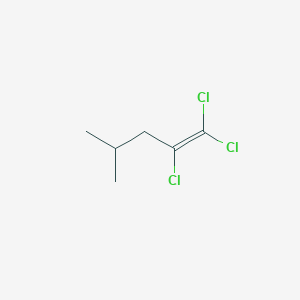
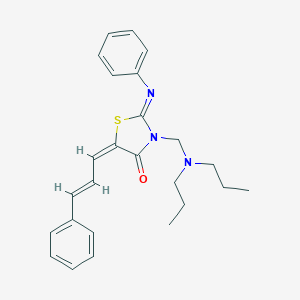
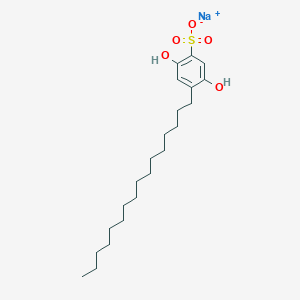
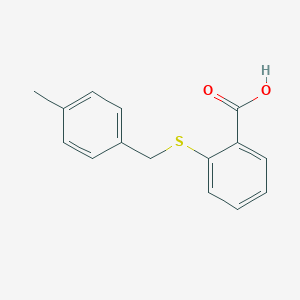
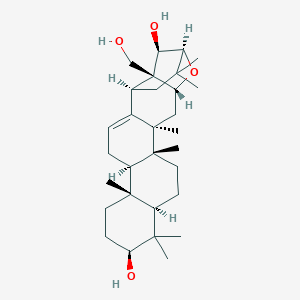
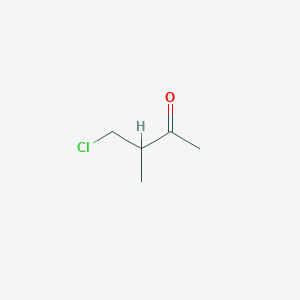
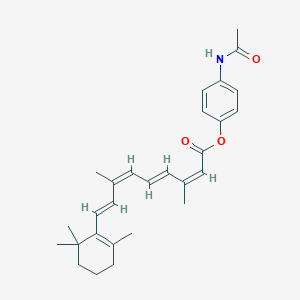
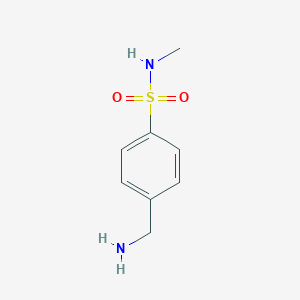
![7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol](/img/structure/B8319.png)
